3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16266022
InChI: InChI=1S/C11H19N3/c1-7-4-10(5-7)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

CAS No.:

Cat. No.: VC16266022

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 3,5-dimethyl-1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H19N3/c1-7-4-10(5-7)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3
Standard InChI Key RDHGZZICESTLAN-UHFFFAOYSA-N
Canonical SMILES CC1CC(C1)CN2C(=C(C(=N2)C)N)C

Introduction

Chemical Identity and Structural Features

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine (CAS: 1934774-52-3) is a pyrazole derivative characterized by a five-membered aromatic ring with two methyl substituents at positions 3 and 5. The cyclobutylmethyl group at position 1 introduces steric complexity, while the amine moiety at position 4 confers potential reactivity (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
SMILES NotationCc1nn(CC2CC(C)C2)c(C)c1N
IUPAC Name3,5-Dimethyl-1-(3-methylcyclobutylmethyl)-1H-pyrazol-4-amine

The cyclobutylmethyl group adopts a puckered conformation, as inferred from structural analogs . Computational models suggest that steric effects from the cyclobutane ring influence the molecule’s spatial arrangement, potentially impacting its intermolecular interactions .

Physicochemical Properties

Experimental data for this compound remain limited, but properties can be extrapolated from structural analogs:

Table 2: Inferred Physicochemical Properties

PropertyValue
SolubilityModerate in polar aprotic solvents (e.g., DMSO, THF)
LogP (Partition Coefficient)~2.1 (predicted)
pKa (Amine Group)~8.5 (estimated)

The amine group’s basicity facilitates salt formation, enhancing solubility in acidic aqueous media .

Crystallographic and Conformational Analysis

X-ray studies on related pyrazole salts reveal hydrogen-bonding networks between amine groups and counterions . For example, in bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluorobenzene-1,4-dicarboxylate, N–H⋯O hydrogen bonds stabilize the crystal lattice . While no crystallographic data exist for the target compound, similar intermolecular interactions are anticipated.

Applications in Research and Industry

This compound is primarily utilized in academic and industrial R&D:

  • Medicinal Chemistry: As a building block for kinase inhibitors or antimicrobial agents .

  • Materials Science: Potential ligand for metal-organic frameworks (MOFs) due to its amine functionality .

Commercial Availability:

  • Suppliers include AK Scientific, Inc. (Catalog #1508EG) and Bidepharm .

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